![molecular formula C9H6ClNO2S B1417339 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096815-75-6](/img/structure/B1417339.png)
4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with a suitable pyrrole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the thiophene and pyrrole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalyst concentrations. High-performance liquid chromatography (HPLC) is frequently used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives have shown inhibitory effects against various gram-positive bacteria, including Staphylococcus aureus and E. coli, with low nanomolar IC50 values .
- Anticancer Potential :
- Enzyme Inhibition :
Material Science Applications
- Organic Electronics :
- Sensors :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Organic Electronics Development
Research focused on the use of pyrrole derivatives in organic electronics highlighted their effectiveness in enhancing the performance of OLEDs. The incorporation of this compound into polymer matrices improved charge transport properties, leading to increased efficiency and brightness in devices .
Mechanism of Action
The mechanism of action of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound shares a similar thiophene moiety but has a thiazole ring instead of a pyrrole ring.
4-(5-chlorothiophen-2-yl)benzoic acid: This compound has a benzoic acid group instead of a pyrrole ring.
Uniqueness
4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a pyrrole ring and a chlorothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(5-Chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C9H6ClNO2S
- Molecular Weight : 227.67 g/mol
- IUPAC Name : this compound
- CAS Number : 1096815-75-6
The structure of the compound includes a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures show activity against various bacterial strains, including drug-resistant tuberculosis (TB) strains. For example, a study on pyrrole derivatives highlighted their effectiveness against Mycobacterium tuberculosis by targeting the MmpL3 protein, crucial for mycolic acid biosynthesis in the bacterial cell wall .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives often correlates with their structural modifications. The presence of electron-withdrawing groups, such as chlorine, enhances the potency against specific targets. In SAR studies, compounds that incorporate bulky substituents or additional aromatic rings have shown improved anti-TB activity compared to simpler structures .
Study 1: Anti-Tuberculosis Activity
A comprehensive evaluation of pyrrole derivatives revealed that certain modifications led to significant increases in anti-TB activity. For instance, compounds with chlorinated phenyl groups exhibited minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains, demonstrating their potential as therapeutic agents .
Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |
---|---|---|---|
Compound A | <0.016 | >64 | 4000 |
Compound B | <0.016 | >64 | 3669 |
Compound C | 0.05 | 30 | 600 |
Another study focused on the mechanism by which these compounds exert their effects. The inhibition of MmpL3 was confirmed through metabolic labeling assays using [^14C] acetate, showing that the tested compounds effectively disrupted mycolic acid biosynthesis in M. tuberculosis .
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDVBHHAGCNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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